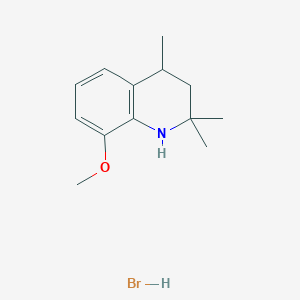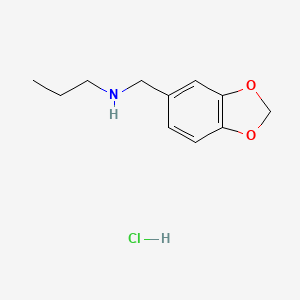![molecular formula C14H24ClNO3 B6319771 (2-Methylpropyl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride CAS No. 1158521-89-1](/img/structure/B6319771.png)
(2-Methylpropyl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Methylpropyl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride” is a chemical compound with the molecular formula C14H24ClNO3 and a molecular weight of 289.80 g/mol. It is also known as Phenethylamine, 3,4,5-trimethoxy-α-methyl- . This compound is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular structure of this compound includes a trimethoxyphenyl (TMP) group, which is a six-membered electron-rich ring . This group is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds .Mécanisme D'action
(2-Methylpropyl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride acts as a reuptake inhibitor of the neurotransmitters dopamine and norepinephrine, which are involved in the regulation of mood and behavior. By blocking the reuptake of these neurotransmitters, this compound increases their levels in the brain and produces psychostimulant effects. Additionally, this compound has been found to have a mild agonist effect on the serotonin system, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to increase the levels of dopamine and norepinephrine in the brain, leading to psychostimulant effects such as increased alertness, focus, and energy. Additionally, this compound has been found to have an effect on the cardiovascular system, increasing heart rate and blood pressure. Finally, this compound has been found to have an effect on the endocrine system, increasing levels of cortisol and adrenaline.
Avantages Et Limitations Des Expériences En Laboratoire
(2-Methylpropyl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride has a variety of advantages for use in laboratory experiments. It is a relatively stable compound, with a long shelf life, and is easy to synthesize. Additionally, it is relatively inexpensive to purchase, making it a cost-effective option for laboratory experiments. However, there are some limitations to the use of this compound in laboratory experiments. It has been found to have a relatively short half-life and can be metabolized quickly by the body, making it difficult to study its effects over a long period of time. Additionally, it can be toxic at high doses, making it important to use caution when handling it in a laboratory setting.
Orientations Futures
The use of (2-Methylpropyl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride in scientific research has a variety of potential future directions. It could be studied further for its potential use in the development of new drugs and treatments for various diseases. Additionally, it could be studied for its potential use in the study of the effects of psychostimulants on the central nervous system and behavior, as well as its potential use in the study of cardiovascular physiology and pharmacology. Finally, it could be studied for its potential use in the study of the effects of drugs on the brain and behavior.
Méthodes De Synthèse
(2-Methylpropyl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride is synthesized through a process known as the reductive amination of phenylacetone. The synthesis begins with the reaction of phenylacetone with hydrazine hydrate in aqueous acetic acid to produce a hydrazone intermediate. The hydrazone intermediate is then reacted with methylmagnesium chloride in dimethylformamide to form the desired product, this compound. This synthesis method is widely used in the scientific research field and has been found to be an efficient and reliable method for producing this compound.
Applications De Recherche Scientifique
(2-Methylpropyl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride has been studied extensively in the scientific research field and has been found to have a variety of potential applications. It has been used to study the effects of psychostimulants on the central nervous system, as well as in the study of cardiovascular physiology and pharmacology. Additionally, this compound has been utilized in studies of the effects of drugs on the brain and behavior, as well as for the development of new drugs and treatments for various diseases.
Propriétés
IUPAC Name |
2-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3.ClH/c1-10(2)8-15-9-11-6-12(16-3)14(18-5)13(7-11)17-4;/h6-7,10,15H,8-9H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBQDIICDPETCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=C(C(=C1)OC)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Chloroethyl)tricyclo[3.3.1.1>3,7>]decan-2-amine (HCl)](/img/structure/B6319696.png)


![Butyl[(2,4-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B6319717.png)

amine hydrochloride](/img/structure/B6319730.png)
amine hydrochloride](/img/structure/B6319741.png)
amine hydrochloride](/img/structure/B6319748.png)
![(Butan-2-yl)[(2,3-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319756.png)
amine hydrochloride](/img/structure/B6319782.png)
![(2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319783.png)
amine hydrochloride](/img/structure/B6319798.png)
![4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline hydrochloride](/img/structure/B6319802.png)